[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopropylmethanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a dihydroimidazole ring attached to a cyclopropylmethanone group via a nitrogen atom. A methylsulfanyl group is attached to the dihydroimidazole ring, and a chlorophenyl group is attached to the sulfur atom of the methylsulfanyl group .Scientific Research Applications
Synthesis and Molecular Docking Studies
The synthesis of novel biologically potent heterocyclic compounds, incorporating entities like oxazole, pyrazoline, and pyridine, has been extensively studied. These compounds, derived from similar chemical frameworks, have been evaluated for their anticancer activity against various cancer cell lines, showcasing promising results in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021). Molecular docking studies are an integral part of these research efforts, providing insights into the interaction mechanisms with biological targets and the potential for designing more effective therapeutic agents.
Antimicrobial and Anticancer Agents
Research on novel pyrazole derivatives, including those with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, has shown these compounds to possess significant antimicrobial and anticancer activities. Such studies highlight the potential utility of these compounds in developing new therapeutic strategies against microbial infections and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).
Agricultural Applications
In agriculture, compounds like Carbendazim and Tebuconazole have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules to improve the delivery and efficacy of these fungicides. This encapsulation approach enhances the sustainability and environmental safety of agricultural practices, reducing toxicity while ensuring effective disease control (Campos et al., 2015).
Safety And Hazards
properties
IUPAC Name |
[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopropylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c15-12-5-1-10(2-6-12)9-19-14-16-7-8-17(14)13(18)11-3-4-11/h1-2,5-6,11H,3-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXSCUIGOWGMQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopropylmethanone |
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